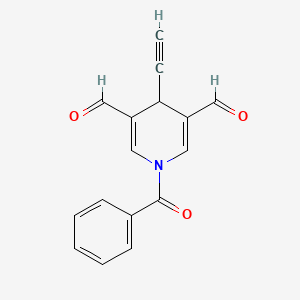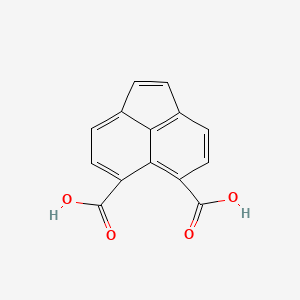
Acenaphthylene-5,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylene-5,6-dicarboxylic acid is a polycyclic aromatic compound with two carboxyl groups attached to the acenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene-5,6-dicarboxylic acid typically involves the electrochemical carboxylation of acenaphthylene. This process includes the insertion of carbon dioxide into the acenaphthylene molecule, leading to the formation of carboxylic acid derivatives . The reaction conditions, such as the choice of cathode material, current density, and carbon dioxide pressure, significantly influence the yield and selectivity of the product .
Industrial Production Methods: While the electrochemical method is commonly used in laboratory settings, industrial production may involve more scalable processes. These could include the oxidation of acenaphthene derivatives or the use of catalytic systems to enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acenaphthylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .
Applications De Recherche Scientifique
Acenaphthylene-5,6-dicarboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .
Comparaison Avec Des Composés Similaires
- Naphthalene-1,8-dicarboxylic acid
- Acenaphthenequinone
- Acenaphthene-1,2-dicarboxylic acid
Comparison: Acenaphthylene-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene core. This structural feature imparts distinct chemical and physical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
63250-08-8 |
|---|---|
Formule moléculaire |
C14H8O4 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
acenaphthylene-5,6-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
BYQOHUFFIJIYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


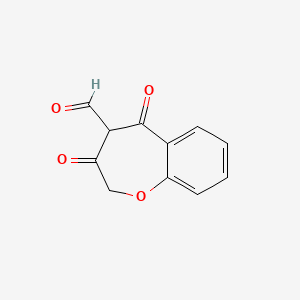
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
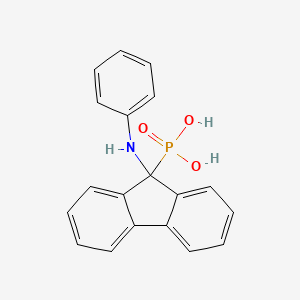
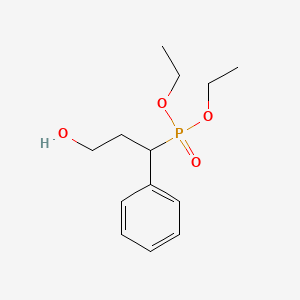
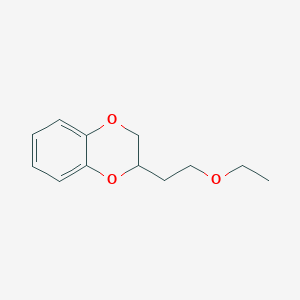
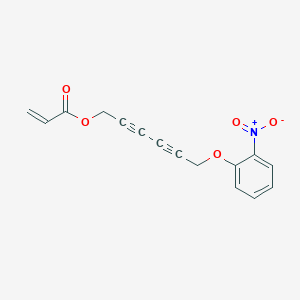
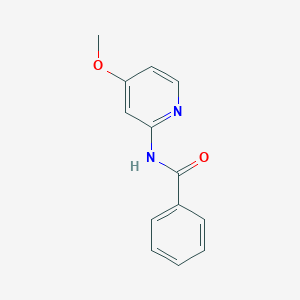
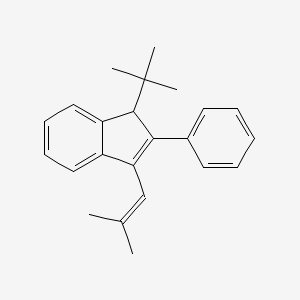
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
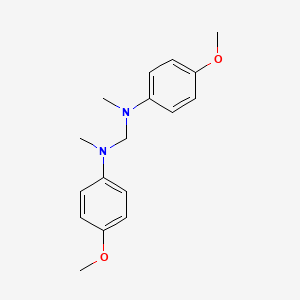
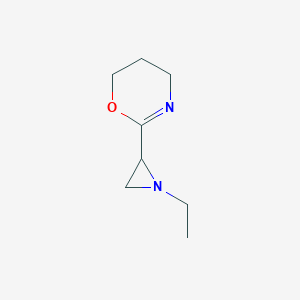
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
